Cas no 83398-08-7 (N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine)

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine is a specialized peptide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a carboxy-substituted phenylpropyl group with an L-alanyl and indenylglycine moiety, offering unique steric and electronic properties. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its chiral center and functional groups provide opportunities for selective interactions in drug design. The indene ring system enhances rigidity, potentially improving binding affinity in therapeutic applications. Researchers value this compound for its structural complexity and versatility in peptidomimetic development.
N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine structure
83398-08-7 structure
商品名:N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
CAS番号:83398-08-7
MF:C24H28N2O5
メガワット:424.48952
CID:1808235
PubChem ID:5488746

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 化学的及び物理的性質

名前と識別子

    • N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
    • (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
    • 50A464U6E7
    • C21575
    • DTXSID10232315
    • (2S)-2-[[(1S)-1-(carboxymethyl-(2,3-dihydro-1H-inden-2-yl)carbamoyl)ethyl]amino]-4-phenyl-butanoic acid
    • Q27260781
    • Delapril diacid
    • Glycine, N-((1S)-1-carboxy-3-phenylpropyl)-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)-
    • SCHEMBL7427496
    • DTXCID10154806
    • Delapril hydrochloride Impurity 5
    • Delaprilat
    • UNII-50A464U6E7
    • 83398-08-7
    • GLYCINE, N-(N-(1-CARBOXY-3-PHENYLPROPYL)-L-ALANYL)-N-(2,3-DIHYDRO-1H-INDEN-2-YL)-, (S)-
    • N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
    • インチ: InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1
    • InChIKey: PHASTBJLWIZXKB-KKSFZXQISA-N
    • ほほえんだ: CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C181300-10mg
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
83398-08-7
10mg
$ 689.00 2023-04-18
TRC
C181300-2.5mg
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
83398-08-7
2.5mg
$ 196.00 2023-04-18
TRC
C181300-5mg
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
83398-08-7
5mg
$ 356.00 2023-04-18
TRC
C181300-25mg
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
83398-08-7
25mg
$ 1800.00 2023-09-08

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 関連文献

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycineに関する追加情報

Professional Introduction to N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine (CAS No. 83398-08-7)

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine, a compound with the CAS number 83398-08-7, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The detailed analysis of its chemical properties, synthetic pathways, and biological activities provides a comprehensive understanding of its significance in modern medicinal chemistry.

The molecular structure of N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine is composed of several key functional groups that contribute to its unique chemical behavior. The presence of a carboxylic acid group at the 1-position, a phenylpropyl side chain at the 3-position, and an L-alanyl residue further enhances its reactivity and interaction with biological targets. Additionally, the incorporation of a 2,3-dihydro-1H-inden-2-yl moiety introduces a rigid aromatic ring system that can influence the compound's pharmacokinetic properties and binding affinity.

In recent years, there has been a growing interest in the development of novel peptidomimetics as therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming their limitations such as susceptibility to enzymatic degradation and poor oral bioavailability. The compound N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine exemplifies this trend by incorporating structural elements that enhance stability and bioavailability.

One of the most compelling aspects of this compound is its potential application in the treatment of various neurological disorders. Research has indicated that peptidomimetics can interact with specific receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structural features of N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine, particularly the dihydroindene ring system, may facilitate targeted binding to these biomarkers, offering a promising avenue for therapeutic intervention.

The synthesis of N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries and asymmetric catalysis ensures the correct configuration of the stereocenter at the 1-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system. These methodologies highlight the sophistication required in modern pharmaceutical synthesis and underscore the importance of high-yielding, enantioselective processes.

Evaluation of the pharmacological properties of N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-ynglycine has revealed several intriguing findings. In vitro studies have demonstrated its ability to modulate key signaling pathways associated with inflammation and neuroprotection. The compound exhibits significant inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which are implicated in tissue degradation during pathological conditions. Furthermore, preliminary animal models suggest that it may possess neuroprotective properties by mitigating oxidative stress and reducing neuroinflammation.

The potential therapeutic applications extend beyond neurological disorders. Emerging research indicates that this compound may also have utility in treating metabolic diseases by influencing lipid metabolism and insulin sensitivity. The structural motifs present in N-(1S)-1-Carboxy -3 -phen ylprop yl-L -alany l-N -( 2 , 3 -dihydro - 1 H -inden - 2 - yl ) glyc ine could interact with receptors involved in glucose homeostasis, offering a novel approach to managing conditions such as type 2 diabetes.

The development of this compound also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been instrumental in predicting binding affinities and optimizing lead structures. By leveraging computational tools, researchers can rapidly screen vast libraries of compounds and identify those with high potential for therapeutic efficacy. This approach not only accelerates the drug discovery process but also reduces experimental costs associated with traditional trial-and-error methods.

Future directions for research on N-(1S)- 1 -Carbox y - 3 - phen ylprop yl - L - alany l - N -( 2 , 3 -dihydro - 1 H -inden - 2 - yl ) glyc ine include further characterization of its mechanism of action and exploration of its potential in clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into tangible therapeutic benefits for patients worldwide. The integration of interdisciplinary approaches—combining synthetic chemistry, pharmacology, bioinformatics, and clinical research—will be crucial in realizing this goal.

In conclusion, N-(1S)- 1 -Carbox y - 3 - phen ylprop yl - L - alany l-N -( 2 , 3-dihydro - 1 H-inden - 2-y l ) glyc ine (CAS No. 83398 087) represents a significant advancement in pharmaceutical chemistry with broad implications for treating neurological disorders and metabolic diseases. Its intricate molecular structure, synthetic complexity, and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly vital role in shaping future therapeutic strategies.

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